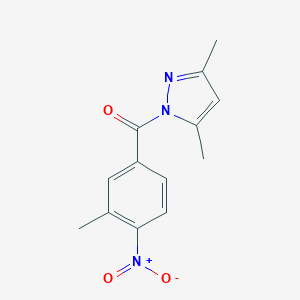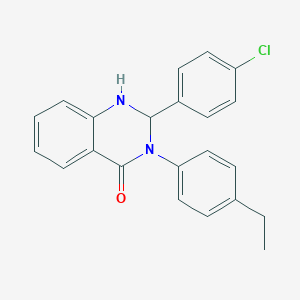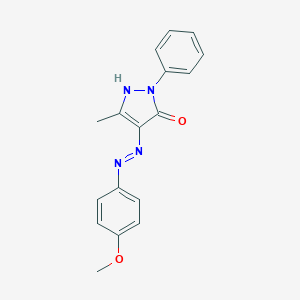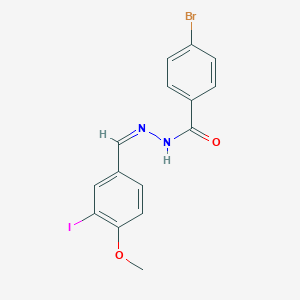![molecular formula C31H24Cl2N2O2S B387823 (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B387823.png)
(2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the thiazolidinone class This compound is characterized by its complex structure, which includes a thiazolidinone ring, a benzylidene group, and various substituted aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde to form the intermediate 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 2,6-dimethylaniline and phenyl isothiocyanate to form the final thiazolidinone compound under appropriate conditions such as reflux in a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound has shown promise as an anti-inflammatory and anticancer agent. Studies have indicated that it can inhibit the proliferation of cancer cells and reduce inflammation in various models .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and overall activity.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
The uniqueness of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C31H24Cl2N2O2S |
|---|---|
分子量 |
559.5g/mol |
IUPAC名 |
(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H24Cl2N2O2S/c1-20-7-6-8-21(2)29(20)34-31-35(25-9-4-3-5-10-25)30(36)28(38-31)17-22-11-15-26(16-12-22)37-19-23-13-14-24(32)18-27(23)33/h3-18H,19H2,1-2H3/b28-17-,34-31? |
InChIキー |
UOIFABQTTWNQJA-YYPJTBBPSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)S2)C5=CC=CC=C5 |
異性体SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/S2)C5=CC=CC=C5 |
正規SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)S2)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]-4-oxo-2-butenoic acid](/img/structure/B387740.png)
![N-[1-({2-[1-(3-bromophenyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B387741.png)

![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B387743.png)

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]tryptophan](/img/structure/B387745.png)
![6,8-dibromo-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B387747.png)
![ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B387748.png)


![4-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B387753.png)
![5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387754.png)
![ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B387756.png)
![N-(2-methoxyphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B387762.png)
